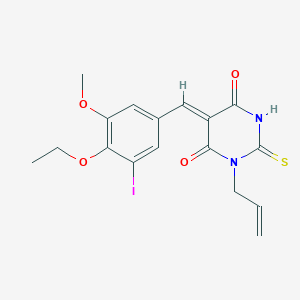![molecular formula C20H24N2O6S B300849 5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as DMT1 and is a thiazolidinedione derivative. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of DMT1 is not fully understood. However, it is believed to exert its effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-gamma) and the inhibition of nuclear factor-kappa B (NF-kappa B). These processes lead to the regulation of various genes involved in inflammation, insulin sensitivity, and cell proliferation.
Biochemical and Physiological Effects
DMT1 has been found to exhibit various biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and inhibit the growth of cancer cells. In addition, DMT1 has also been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
DMT1 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research studies. In addition, DMT1 has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for various research applications. However, the limitations of DMT1 include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on DMT1. One potential area of study is the development of DMT1-based drugs for the treatment of diabetes, inflammation, and cancer. Another area of research is the investigation of DMT1's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMT1 and its potential toxicity.
Synthesis Methods
The synthesis of DMT1 involves the condensation reaction between 3,4-diethoxybenzaldehyde and 2-(4-morpholinyl)-2-oxoethyl isothiocyanate, followed by the reaction with thiosemicarbazide. This process results in the formation of DMT1, which can be purified through recrystallization.
Scientific Research Applications
DMT1 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antidiabetic, anti-inflammatory, and anticancer properties. In addition, DMT1 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C20H24N2O6S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H24N2O6S/c1-3-27-15-6-5-14(11-16(15)28-4-2)12-17-19(24)22(20(25)29-17)13-18(23)21-7-9-26-10-8-21/h5-6,11-12H,3-4,7-10,13H2,1-2H3/b17-12- |
InChI Key |
HLVUKLUGHITONG-ATVHPVEESA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)
![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)

![N-(4-methylphenyl)-2-{2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B300775.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)
![2-(5-bromo-4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300780.png)
![ethyl {2-chloro-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B300784.png)
![2-[({1-[(1-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B300785.png)
![2-({2-iodo-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B300786.png)
![ethyl 5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300787.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B300788.png)
![4-[10-(2-Methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B300790.png)